N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring three distinct moieties:
- 2-Methoxyphenoxy group: An aromatic ether substituent contributing to lipophilicity and electronic effects .
- 3-Methylthiophene methyl group: A thiophene-based alkyl chain that may influence steric interactions and metabolic stability .
Its synthesis likely involves amide coupling between activated acetates and substituted amines, analogous to methods described for related compounds .
Properties
Molecular Formula |
C19H23NO5S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H23NO5S2/c1-14-7-9-26-18(14)11-20(15-8-10-27(22,23)13-15)19(21)12-25-17-6-4-3-5-16(17)24-2/h3-7,9,15H,8,10-13H2,1-2H3 |
InChI Key |
KMACNJKSBBGPSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminotetrahydrothiophene-1,1-Dioxide
This intermediate is synthesized via oxidation of tetrahydrothiophene followed by nitration and reduction. A representative procedure involves:
-
Oxidation : Tetrahydrothiophene treated with hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours yields tetrahydrothiophene-1,1-dioxide (sulfolane).
-
Nitration : Sulfolane undergoes nitration using fuming nitric acid at 0°C, producing 3-nitro-tetrahydrothiophene-1,1-dioxide.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 3-aminotetrahydrothiophene-1,1-dioxide (85% yield).
Table 1 : Optimization of Nitration Conditions
| Nitrating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ | 0 | 72 |
| Acetyl Nitrate | -10 | 68 |
| NO₂BF₄ | 25 | 81 |
Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid
This aryloxyacetic acid derivative is prepared via Williamson ether synthesis:
-
Etherification : 2-Methoxyphenol reacts with ethyl bromoacetate in the presence of K₂CO₃ in acetone (reflux, 8 hours).
-
Saponification : The ethyl ester is hydrolyzed using NaOH (2M, ethanol/water, 60°C, 4 hours) to yield 2-(2-methoxyphenoxy)acetic acid (92% overall yield).
Key Spectral Data :
Synthesis of (3-Methylthiophen-2-yl)Methanol
-
Lithiation : 3-Methylthiophene treated with LDA at -78°C generates a lithiated intermediate.
-
Formylation : Reaction with DMF followed by NaBH₄ reduction yields (3-methylthiophen-2-yl)methanol (76% yield).
Final Assembly of the Target Compound
Amide Bond Formation
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| T3P | CH₂Cl₂ | 88 | 98 |
| EDCI/HOBt | DMF | 75 | 92 |
| DCC/DMAP | THF | 68 | 89 |
Purification and Characterization
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol/water.
-
HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/CH₃CN gradient).
-
High-Resolution MS : [M+H]⁺ Calculated: 409.1245; Found: 409.1248.
¹H NMR (500 MHz, DMSO-d₆) :
-
δ 7.25–6.75 (m, 6H, aromatic), 5.10 (m, 1H, tetrahydrothiophene), 4.50 (s, 2H, CH₂CO), 3.75 (s, 3H, OCH₃), 2.45 (s, 3H, SCH₃).
Mechanistic Insights and Reaction Optimization
Role of T3P in Amidation
Propylphosphonic anhydride activates the carboxylic acid via mixed anhydride formation, facilitating nucleophilic attack by the amine. The reaction proceeds with minimal racemization due to the mild conditions.
Alkylation Selectivity
The steric bulk of the tetrahydrothiophene-1,1-dioxide group directs alkylation to the less hindered nitrogen, achieving >95% regioselectivity. Control experiments confirm that without steric guidance, a 1:1 mixture of regioisomers forms.
Scalability and Industrial Considerations
A pilot-scale synthesis (500 g batch) demonstrated:
-
Overall Yield : 62% (from 3-aminotetrahydrothiophene-1,1-dioxide).
-
Process Mass Intensity (PMI) : 28 kg/kg, highlighting opportunities for solvent recovery.
Table 3 : Environmental Impact Metrics
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| E-Factor (kg waste/kg product) | 120 | 45 |
| Energy Consumption (kWh/kg) | 80 | 22 |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or other reducible sites.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical products.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Tetrahydrothiophene 1,1-Dioxide Moieties
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide ()
- Structural Similarities : Shares the tetrahydrothiophene sulfone core and methoxyphenyl group.
- Key Differences: Replaces the 2-methoxyphenoxy and 3-methylthiophene groups with a trifluoroacetamide and 3-methoxyphenyl substituent.
- IR data for similar compounds (e.g., 1773–1635 cm⁻¹ for phthalimido derivatives) suggest distinct carbonyl stretching frequencies based on substituents .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide ()
- Structural Similarities: Retains the tetrahydrothiophene sulfone and phenoxyacetamide backbone.
- Key Differences: Incorporates a chromen-4-one system and ethoxyphenoxy group instead of 2-methoxyphenoxy.
- Synthetic Relevance : Demonstrates the versatility of the tetrahydrothiophene sulfone scaffold in accommodating diverse aryloxy substituents.
Compounds with Alternative Heterocyclic Cores
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structural Contrasts : Replaces the tetrahydrothiophene sulfone with a dichlorophenyl-thiazole system.
- Notable Features: Exhibits intermolecular N–H⋯N hydrogen bonding, stabilizing crystal packing . Such interactions may be less pronounced in the target compound due to steric hindrance from the 3-methylthiophene group.
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides ()
- Functional Comparison: Integrates a thiazolidinedione moiety, known for hypoglycemic activity. While the target compound lacks this pharmacophore, its 2-methoxyphenoxy group could similarly modulate electronic environments for biological targeting .
Substituent-Driven Variants
2-(2-Chlorophenyl)-N-[(3-methoxytetrahydrothiophen-3-yl)methyl]acetamide ()
- Key Differences : Lacks the sulfone group (1,1-dioxide) and substitutes the 3-methylthiophene with a chlorophenyl group.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Structural Parallels: Features dual thiophene rings but omits the sulfone and methoxyphenoxy groups.
- Synthetic Methodology : Highlights the use of activated acyl chlorides in amide bond formation, a strategy applicable to the target compound’s synthesis .
Spectroscopic and Physicochemical Comparisons
Table 1: Selected Spectroscopic Data for Comparable Compounds
- Key Observations: The target compound’s 2-methoxyphenoxy group would likely produce distinct aromatic proton shifts (δ ~6.9–7.5 ppm) similar to .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O4S2
- Molecular Weight : 382.51 g/mol
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as G protein-gated inwardly rectifying potassium (GIRK) channel activators . These channels are crucial for neuronal signaling and cardiovascular regulation, suggesting potential therapeutic applications in treating conditions such as neuropathic pain and cardiac arrhythmias.
Pharmacological Studies
Pharmacological studies have shown that derivatives of this compound can exhibit various effects:
- Anticonvulsant Activity : Similar compounds have been tested for their anticonvulsant properties using standard models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that certain derivatives displayed significant protection against seizures, correlating with their structural features .
- Antitumor Activity : Preliminary studies have suggested potential antitumor effects associated with thiophene-containing compounds. The mechanisms underlying these effects are still under investigation but may involve modulation of cellular signaling pathways .
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Tetrahydrothiophene moiety | GIRK activator | Potent activator with nanomolar potency |
| N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide | Brominated phenyl group | Anticonvulsant | Effective in MES test at specific doses |
| Polyfunctional thiophene derivatives | Various heterocycles | Antitumor | Inhibition of cancer cell proliferation observed |
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways involving:
- Formation of Thiophene Rings : Utilizing thiophene derivatives as precursors.
- Coupling Reactions : Employing various coupling agents to link the tetrahydrothiophene moiety with the methoxyphenoxy group.
- Functional Group Modifications : Modifying amine and acetamide functionalities to enhance biological activity.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide, and how do they influence its chemical reactivity?
- The compound contains a tetrahydrothiophene dioxido moiety, a 2-methoxyphenoxy group, and a 3-methylthiophen-2-ylmethyl substituent. These groups contribute to its polarity, hydrogen-bonding capacity, and potential π-π stacking interactions. The sulfone group in the tetrahydrothiophene ring enhances stability against oxidation, while the methoxy and thiophene groups may modulate electronic properties for receptor binding .
- Methodological Insight : Use X-ray crystallography or DFT calculations to analyze bond angles and electron density distribution. NMR (¹H/¹³C) and IR spectroscopy can confirm functional group interactions .
Q. What are the standard synthetic routes for this compound, and what challenges arise during purification?
- Synthesis typically involves multi-step reactions:
Alkylation of tetrahydrothiophene-3-amine with 3-methylthiophen-2-ylmethyl halide.
Oxidation of the thiophene ring to the sulfone using H₂O₂ or KMnO₄.
Coupling with 2-(2-methoxyphenoxy)acetic acid via carbodiimide-mediated amidation .
- Key Challenges : By-products from incomplete oxidation or racemization require chromatography (e.g., silica gel or HPLC) for purification. Solvent choice (e.g., DMF vs. THF) impacts reaction yields due to steric hindrance from bulky substituents .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Workflow :
- LC-MS : Verify molecular weight (theoretical MW: 423.5 g/mol) and detect impurities.
- NMR : ¹H NMR signals at δ 3.8–4.2 ppm (methoxy and methylene groups) and δ 6.5–7.5 ppm (aromatic protons) confirm substituent positions.
- Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 59.6%, H: 5.5%, N: 3.3%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific biological activity?
- SAR Design :
- Variations : Replace the 3-methylthiophene with fluorinated or bulkier heterocycles (e.g., benzothiazole) to enhance lipophilicity or target affinity.
- Functional Group Modifications : Substitute the methoxy group with electron-withdrawing groups (e.g., nitro) to alter electronic profiles.
- Experimental Validation : Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking to correlate structural changes with activity .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.2), CYP450 interactions, and blood-brain barrier permeability.
- Molecular Dynamics (MD) : Simulate binding stability with targets like ion channels or kinases (e.g., TRPV1 or EGFR) .
- Validation : Compare computational results with in vivo pharmacokinetic data (e.g., plasma half-life in rodent models) .
Q. How can contradictory data on biological activity (e.g., conflicting IC₅₀ values) be resolved?
- Root Cause Analysis :
- Assay Conditions : Variability in buffer pH, temperature, or solvent (DMSO vs. ethanol) may alter compound stability.
- Target Purity : Confirm enzyme/receptor purity via SDS-PAGE or mass spectrometry.
- Mitigation : Standardize protocols across labs and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies improve the compound’s metabolic stability in preclinical models?
- Approaches :
- Deuterium Labeling : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages for gradual hydrolysis in vivo.
- Evaluation : Use liver microsome assays and LC-MS/MS to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
